Fmoc-Dap-OH
Description
Significance of Non-Proteinogenic Amino Acids in Advanced Biosynthesis and Chemical Probe Development
Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome for protein synthesis, offer a vast expansion of chemical diversity for creating novel peptides and proteins. wikipedia.orgacs.org These unique building blocks are instrumental in developing advanced biosynthetic pathways and creating chemical probes with tailored functionalities. wikipedia.orgtaylorandfrancis.com Their incorporation can introduce new structural motifs, enhance stability against enzymatic degradation, and provide specific sites for labeling or conjugation. chemimpex.comontosight.ai For instance, non-proteinogenic amino acids are crucial intermediates in the biosynthesis of various natural products and have been utilized in the synthesis of drugs like Saxagliptin, a treatment for type 2 diabetes. taylorandfrancis.com
The diverse roles of these amino acids are extensive, ranging from serving as intermediates in metabolic pathways to acting as signaling molecules in stress responses. wikipedia.orgfrontiersin.org Their applications extend to the development of peptide-based drugs, bioconjugates for targeted therapies, and tools for studying protein-protein interactions. chemimpex.com
Evolution of 2,3-Diaminopropanoic Acid (Dap) as a Versatile Synthetic Scaffold
2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that has gained prominence as a versatile synthetic scaffold in peptide chemistry. mdpi.combiosynsis.com Its structure, featuring two amino groups at the α and β positions, allows for the creation of branched peptides, cyclic structures, and the introduction of various functional groups. ontosight.aipeptide.com
The ability to selectively modify the α- and β-amino groups makes Dap an invaluable component for constructing complex molecular architectures. This has been demonstrated in the synthesis of peptide-based NK2 receptor antagonists and other biologically active peptides. capes.gov.br The unique properties of Dap, such as its ability to influence the pH sensitivity of peptides, have been harnessed to create vectors for gene delivery that can respond to the acidic environment of endosomes. nih.gov Furthermore, Dap serves as a key structural motif in several natural products, including certain antibiotics. mdpi.com The development of synthetic routes to orthogonally protected Dap derivatives has been a significant focus, enabling its broader application in solid-phase peptide synthesis (SPPS). mdpi.comtandfonline.com
Orthogonal Protection Strategies for Fmoc-Dap-OH: A Foundational Overview
The successful application of Dap in peptide synthesis hinges on the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is commonly used to protect the α-amino group of Dap. This allows for the selective deprotection and coupling of the peptide backbone during SPPS.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc Dap Oh and Its Diversely Protected Analogues
Stereoselective Synthesis of Enantiopure Fmoc-L-Dap-OH Building Blocks
The preparation of enantiomerically pure Fmoc-L-Dap-OH requires careful control over stereochemistry, often starting from readily available chiral precursors.
Derivation from Precursor Amino Acids (e.g., D-Serine)researchgate.net
L-2,3-diaminopropionic acid (L-Dap) can be synthesized stereoselectively from various chiral pool starting materials. While the prompt mentions D-Serine as a potential precursor, common routes typically utilize L-Serine or L-Aspartic acid. For instance, L-Serine can be converted to L-Dap through a series of steps involving activation of the hydroxyl group (e.g., mesylation or tosylation), followed by nucleophilic displacement with an azide (B81097) source, and subsequent reduction of the azide to the amine. The Fmoc group is then introduced onto the α-amino group. researchgate.netwikipedia.org
Research has also explored the use of Nα-Fmoc-O-tert-butyl-D-serine as a starting material, which, through reductive amination and subsequent oxidation of an alcohol to a carboxylic acid, can yield protected L-Dap derivatives while preserving the stereochemistry of the original D-serine precursor. researchgate.netnih.govmdpi.comnih.gov This approach highlights the flexibility in utilizing chiral serine derivatives to access L-Dap. L-Aspartic acid can also serve as a precursor, often involving reduction of the β-carboxyl group. nih.govcapes.gov.br
Convergent and Linear Synthetic Pathwaysresearchgate.netbenchchem.com
Both linear and convergent synthetic strategies are employed for the preparation of Fmoc-L-Dap-OH and its protected analogues.
Linear Synthesis: This approach involves building the molecule step-by-step, typically starting with a protected amino acid and sequentially introducing the necessary functional groups and protecting groups. For example, L-diaminopropionic acid can be protected first at the α-amino group with the Fmoc moiety, followed by selective protection of the β-amino group.
Convergent Synthesis: Convergent strategies involve the preparation of several key fragments, which are then coupled together in later stages. This can be advantageous for complex molecules. For the synthesis of Fmoc-L-Dap-OH derivatives, convergent approaches might involve preparing protected diaminopropanol intermediates from chiral precursors like D-serine and then functionalizing them to obtain the desired amino acid structure. researchgate.netnih.govmdpi.comnih.govnih.gov These methods often leverage reductive amination reactions to couple different molecular segments. researchgate.netnih.govmdpi.comnih.govnih.govresearchgate.net
Design and Implementation of Orthogonal Protecting Groups on Fmoc-Dap-OH
Orthogonal protection of the two amino groups in diaminopropionic acid is critical for selective manipulation during peptide synthesis. The Fmoc group on the α-amino group is standard for SPPS, while various groups can be employed on the β-amino group to allow for selective deprotection.
Nβ-Protection with Base-Labile Groups (e.g., Fmoc)smolecule.comnih.govnih.gov
While the Nα-amino group is typically protected by the base-labile Fmoc group, the use of Fmoc for Nβ-protection in conjunction with Nα-Fmoc is less common for achieving orthogonal protection, as both would be removed under similar basic conditions. However, specific synthetic sequences might utilize this for differential deprotection under carefully controlled conditions, or it could refer to other base-labile groups that exhibit different sensitivities to base. For example, the prompt mentions Fmoc as an example, but research often focuses on groups with distinct lability profiles for true orthogonality. nih.govsmolecule.comnih.gov
Nβ-Protection with Acid-Labile Groups (e.g., Boc, Adpoc, IvDde)researchgate.netresearchgate.netnih.govmdpi.comnih.goviris-biotech.de
Protecting the Nβ-amino group with acid-labile groups provides excellent orthogonality with the base-labile Nα-Fmoc group. Common acid-labile protecting groups include:
Boc (tert-butyloxycarbonyl): This is a widely used group, removable with trifluoroacetic acid (TFA). Fmoc-L-Dap(Boc)-OH is a commercially available and extensively used building block in SPPS. sigmaaldrich.com
Adpoc (2-(4-adamantyl)-2-propyloxycarbonyl): This group offers a different acid lability profile compared to Boc, providing an additional layer of selectivity.
IvDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): IvDde is another acid-labile protecting group that can be selectively removed under specific acidic conditions, often in the presence of other acid-labile groups.
These acid-labile protected Fmoc-L-Dap-OH derivatives allow for the selective deprotection of the β-amino group while the peptide chain remains attached to the resin and the Nα-Fmoc group is intact, or vice versa. researchgate.netresearchgate.netnih.govmdpi.comnih.goviris-biotech.de
Nβ-Protection with Allylic Carbamates (e.g., Alloc/Aloc)figshare.com
Allylic carbamates, such as Alloc (allyloxycarbonyl) or Aloc, offer orthogonality through their selective removal via palladium-catalyzed deprotection. This method is distinct from both base-labile (Fmoc) and acid-labile (Boc, etc.) removal. Therefore, Fmoc-L-Dap(Alloc)-OH is a valuable building block for complex peptide syntheses where multiple orthogonal protection strategies are required. figshare.com
Data Table: Orthogonal Nβ-Protecting Groups for Fmoc-L-Dap-OH
| Protecting Group | Lability/Removal Conditions | Orthogonality to Nα-Fmoc | Common Use Case |
| Boc | Acid-labile (e.g., TFA) | Yes | Standard SPPS, selective side-chain deprotection |
| Adpoc | Acid-labile | Yes | Selective side-chain deprotection |
| IvDde | Acid-labile | Yes | Selective side-chain deprotection |
| Alloc/Aloc | Palladium-catalyzed | Yes | Selective side-chain deprotection, complex syntheses |
| Fmoc | Base-labile (e.g., piperidine) | No (co-labile with Nα-Fmoc) | Less common for true orthogonality with Nα-Fmoc |
| Ns (Nosyl) | Thiol/Base labile | Yes | Mitsunobu reactions, N-alkylation iris-biotech.de |
Fmoc Dap Oh As a Key Building Block in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-Dap-OH into Complex Peptide Architectures
The incorporation of this compound into a peptide sequence opens up a wide array of possibilities for creating sophisticated peptide structures that are not readily accessible with only the 20 proteinogenic amino acids. The diamino nature of the residue provides a key branching point or a site for cyclization.
The primary utility of this compound lies in its role as a versatile handle for site-specific modification. By placing a Dap residue at a specific position within the peptide sequence, researchers can introduce a unique reactive site. The β-amino group of the Dap side chain is typically protected with a group that is orthogonal to the Nα-Fmoc protection, such as a tert-butyloxycarbonyl (Boc), monomethoxytrityl (Mmt), or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. peptide.comnih.gov
Once the peptide chain is assembled to the desired length, the side-chain protecting group of the Dap residue can be selectively removed on-resin. This exposes a free primary amine, which can then be functionalized with a variety of molecules, including:
Fluorophores and Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) studies.
Biotin: For affinity purification or detection using streptavidin.
Polyethylene Glycol (PEG): For improving the solubility and pharmacokinetic profile of therapeutic peptides.
Lipids: For creating lipopeptides that can anchor to cell membranes.
Other Peptides: For synthesizing branched or dendrimeric peptides.
A new methodology has been developed for the synthesis of side chain mono- or bis-methylated Fmoc-Dap amino acids, further expanding the possibilities for side-chain functionalization. rsc.org This strategic, site-specific modification is a cornerstone of modern peptide chemistry, enabling the creation of peptides with tailored properties for research and therapeutic applications.
This compound is instrumental in the synthesis of cyclic peptides. Cyclization can significantly improve a peptide's stability against proteases, enhance its binding affinity, and constrain its conformation into a more biologically active form. nih.gov A common strategy for forming a side-chain-to-tail cyclic peptide involves incorporating a Dap residue into the linear sequence. After the linear peptide is synthesized on the resin, the Nα-Fmoc group of the N-terminal amino acid is removed, and the side-chain protecting group of the Dap residue is also selectively cleaved. An intramolecular amide bond (a lactam bridge) is then formed between the newly freed N-terminal amine and the Dap side-chain amine, resulting in a cyclic structure. nih.gov
Similarly, side-chain-to-side-chain cyclization can be achieved by incorporating both this compound and an amino acid with a carboxylate side chain (e.g., Aspartic acid or Glutamic acid). Selective deprotection of both side chains allows for the formation of a lactam bridge on the resin. nih.gov The ability to use the Dap side chain as an anchor point is also fundamental to creating complex peptide conjugates, where the peptide is linked to other molecules like proteins, oligonucleotides, or carrier molecules.
Orthogonal Deprotection and Coupling in SPPS using this compound Derivatives
The success of incorporating this compound into peptides via SPPS hinges on the principle of orthogonal protection. altabioscience.compeptide.com This strategy ensures that the temporary Nα-Fmoc group can be removed at each cycle of amino acid addition without affecting the permanent protecting groups on the side chains, including that of the Dap residue. altabioscience.com These permanent groups are only removed during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA). nih.gov
Derivatives of this compound are available with various side-chain protecting groups, each offering different deprotection conditions. This allows chemists to design complex synthesis schemes where different side chains can be deprotected and modified at various stages of the synthesis.
| Protecting Group | Abbreviation | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., >90% TFA) | Stable to piperidine (B6355638) and very mild acid |
| Monomethoxytrityl | Mmt | Mildly Acidic (e.g., 1-2% TFA in DCM) | Stable to piperidine; labile to mild acid |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (e.g., 2% Hydrazine in DMF) | Stable to acid and piperidine |
| Azide (B81097) | N₃ | Reduction (e.g., with phosphines) | Stable to acid and base |
This table presents a selection of common orthogonal protecting groups for the Dap side chain and their typical removal conditions in the context of Fmoc-SPPS.
The steric bulk of the side-chain protecting group on the Dap residue can sometimes hinder the coupling reaction. Standard uronium/aminium-based coupling reagents such as HBTU, TBTU, and HCTU are generally effective. chempep.commesalabs.com However, for more challenging couplings, more potent reagents like HATU or PyBOP may be required to achieve high yields. chempep.com For certain specialized derivatives, specific activators are recommended. For example, for coupling Fmoc-Dap(N₃)-OH, it has been noted that PyBOP or Castro's reagent yields better results than HBTU or TBTU. peptide.com
To optimize coupling, chemists may employ strategies such as:
Increasing reaction time: Allowing more time for the coupling to go to completion.
Double coupling: Repeating the coupling step with a fresh portion of activated amino acid.
Using a more potent coupling reagent: Switching from HBTU to HATU, for instance.
Monitoring the reaction: Using a qualitative test like the Kaiser test to confirm the disappearance of free primary amines before proceeding to the next step. universiteitleiden.nl
| Coupling Reagent | Full Name | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used, effective for most couplings. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More potent than HBTU, useful for sterically hindered couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Strong coupling agent; recommended for specific derivatives like Fmoc-Dap(N₃)-OH. peptide.com |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar to HBTU, widely used in automated synthesis. |
This table lists common coupling reagents used in Fmoc-SPPS and their relevance to incorporating this compound.
Challenges and Optimizations in SPPS Incorporating this compound
While this compound is a powerful building block, its use is not without challenges. The presence of an additional functional group and the need for orthogonal protection introduce complexities that can lead to side reactions if not properly managed.
Several side reactions can occur during the synthesis of peptides containing Dap residues. One primary concern is the stability of the Dap side-chain protecting group to the repeated treatments with piperidine required for Nα-Fmoc removal. peptide.com If the side-chain group is not completely stable, its premature removal can lead to the formation of branched peptide impurities.
Other common SPPS side reactions that must be considered include:
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is particularly problematic if the C-terminal or penultimate residue is Proline, but can occur with other residues as well. iris-biotech.depeptide.com
Aspartimide Formation: If an Aspartic acid residue is present in the sequence, it can undergo a base-catalyzed cyclization to form a five-membered aspartimide ring during Fmoc deprotection. nih.govpeptide.com This can lead to epimerization and the formation of undesired β-aspartyl peptides. nih.gov While Dap itself does not form an aspartimide, its presence in a sequence near an Asp residue does not prevent this side reaction from occurring. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base for difficult Fmoc removals should be done with caution, as it is known to catalyze aspartimide formation. peptide.com
Incomplete Deprotection or Coupling: Failure to completely remove the Fmoc group or to drive the coupling reaction to completion results in deletion sequences, which are peptides missing one or more amino acids. iris-biotech.de
To mitigate these challenges, several optimization strategies can be employed:
Careful Selection of Protecting Groups: Choosing a robust side-chain protecting group for Dap that is completely stable to piperidine is crucial.
Use of Dipeptide Building Blocks: To avoid diketopiperazine formation at the beginning of a synthesis, a pre-formed dipeptide can be coupled to the resin. peptide.com
Optimized Deprotection: For sequences prone to aggregation where Fmoc removal is slow, adding DBU to the piperidine solution can be effective, though the risk of aspartimide formation must be considered. peptide.compeptide.com
Capping: After the coupling step, any unreacted free amines can be irreversibly capped, typically with acetic anhydride. nih.gov This prevents the formation of deletion sequences and simplifies the final purification of the target peptide.
By carefully planning the synthetic strategy and optimizing reaction conditions, this compound can be efficiently incorporated into peptides, enabling the creation of complex and highly functionalized molecules.
Ensuring High Purity and Yield in Synthesized Peptides
Table 1: Impact of Fmoc-Amino Acid Purification on Crude Peptide Purity. Data sourced from a study on the synthesis of Glucagon. ajpamc.com
For an amino acid like Dap, which possesses a reactive primary amine on its side chain, effective and orthogonal protection of this β-amino group is crucial. peptide.com The protecting group must remain stable throughout the repeated cycles of base-mediated Nα-Fmoc removal (typically with piperidine) but be labile for removal during the final acidolytic cleavage from the resin (typically with trifluoroacetic acid, TFA). altabioscience.compeptide.com Failure to effectively protect this side chain would allow it to react during coupling steps, leading to branched peptide impurities and truncated sequences, drastically reducing both purity and yield.
The selection of this side-chain protecting group has a direct impact on the synthetic outcome, as different groups can predispose the Dap residue to unique side reactions. Research has revealed significant challenges with certain commercially available this compound derivatives.
Fmoc-Dap(Mtt)-OH: The use of the methyltrityl (Mtt) group for side-chain protection of Dap has been shown to be highly problematic. A detailed investigation revealed that Fmoc-Dap(Mtt)-OH is exceptionally prone to intramolecular cyclization, forming a lactam under various standard coupling conditions. rsc.org This side reaction is rapid and effectively prevents the amino acid from being incorporated into the growing peptide chain, leading to extremely poor coupling efficiency and a low yield of the target peptide. While a specific protocol using the coupling reagent DEPBT without a pre-incubation step was found to achieve complete incorporation, this method is described as costly and tedious, making Fmoc-Dap(Mtt)-OH a suboptimal choice for routine synthesis. rsc.org
Fmoc-Dap(Boc)-OH: In contrast, the tert-butyloxycarbonyl (Boc) protecting group is a much more robust and widely used option for the Dap side chain. peptide.com The Boc group is highly stable to the basic conditions of Fmoc deprotection but is cleanly and efficiently removed by TFA during the final cleavage step. This high degree of orthogonality minimizes the risk of premature deprotection and subsequent side reactions, making Fmoc-Dap(Boc)-OH a reliable building block for ensuring high yield and purity. peptide.com
Fmoc-Dap(Dde/ivDde)-OH: For more complex synthetic strategies, such as on-resin side-chain modification or the synthesis of branched and cyclic peptides, protecting groups that can be removed under conditions orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) are required. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups serve this purpose, as they are selectively cleaved by hydrazine. However, these groups present their own challenges. The Dde group has been noted to potentially migrate to other free amines during synthesis, while the more sterically hindered ivDde group can sometimes be extremely difficult to remove completely, which can impact the final yield.
The careful consideration and selection of the appropriate side-chain protection for this compound are therefore indispensable for a successful synthesis, directly influencing the prevention of side reactions and ultimately determining the final purity and yield of the peptide.
Table 2: Comparison of Common this compound Derivatives and Their Impact on Peptide Synthesis Purity and Yield.
Advanced Derivatization and Functionalization of Fmoc Dap Oh for Diverse Applications
Click Chemistry Applications of Fmoc-Dap(N3)-OH
The introduction of an azide (B81097) group onto the side chain of Fmoc-Dap-OH, yielding Fmoc-Dap(N3)-OH, transforms it into a powerful tool for "click chemistry." This class of reactions is characterized by high efficiency, selectivity, and biocompatibility, making it ideal for creating complex biomolecular conjugates. Fmoc-Dap(N3)-OH serves as a key building block for incorporating an azide handle into peptides, which can then be selectively reacted with alkyne-containing molecules.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. When Fmoc-Dap(N3)-OH is incorporated into a peptide sequence, its side-chain azide is positioned for conjugation with molecules bearing a terminal alkyne.
This technique is widely used for on-resin cyclization of peptides, where a linear peptide containing both Fmoc-Dap(N3)-OH and an alkyne-bearing amino acid (like propargylglycine) is synthesized on a solid support. The addition of a copper catalyst induces an intramolecular cycloaddition, forming a stable cyclic peptide with a triazole linkage. This method offers significant advantages over traditional cyclization techniques, as the triazole ring mimics the physicochemical properties of an amide bond while providing enhanced resistance to enzymatic degradation.
Table 1: Overview of CuAAC Reaction Components
| Component | Role | Example |
| Azide Source | Provides the azide functional group for cycloaddition. | Fmoc-Dap(N3)-OH incorporated into a peptide chain. |
| Alkyne Source | Provides the terminal alkyne for cycloaddition. | Propargylglycine, alkyne-modified probes. |
| Catalyst | Facilitates the [3+2] cycloaddition. | Copper(I), typically generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. |
| Product | The resulting stable conjugate. | A 1,2,3-triazole linkage within a peptide or bioconjugate. |
To overcome the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction proceeds without a metal catalyst, relying instead on the high intrinsic reactivity of a strained cyclooctyne. The azide group of Fmoc-Dap(N3)-OH can react efficiently with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
The incorporation of Fmoc-Dap(N3)-OH into peptides allows for copper-free conjugation to molecules functionalized with these strained alkynes. This is particularly valuable for in vivo imaging and therapeutic applications where the presence of copper is undesirable. Like CuAAC, SPAAC results in a stable triazole linkage and is orthogonal to most biological functional groups, ensuring high specificity.
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Requires Copper(I) | Catalyst-free |
| Alkyne | Terminal Alkynes (e.g., propargylglycine) | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Kinetics | Generally faster than SPAAC | Kinetics depend on the specific strained alkyne used. |
| Biocompatibility | Limited in living systems due to copper toxicity. | Highly biocompatible and suitable for in vivo applications. |
| Product | 1,4-disubstituted 1,2,3-triazole | A mixture of regioisomeric triazoles. |
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal reaction, noted for its exceptionally fast kinetics. nih.govwikipedia.org This reaction typically occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, most commonly a strained alkene like a trans-cyclooctene (TCO). nih.govnih.govresearchgate.net
It is important to clarify that the azide functional group of Fmoc-Dap(N3)-OH does not directly participate in this type of Diels-Alder reaction. The azide is not a dienophile for the IEDDA reaction. wikipedia.org To utilize the this compound scaffold for this chemistry, its side-chain amino group would need to be functionalized with a suitable dienophile, such as a trans-cyclooctene, rather than an azide. Such a modified building block, Fmoc-Dap(TCO)-OH, could then be incorporated into a peptide and subsequently reacted with a tetrazine-labeled molecule in a rapid and selective manner. This highlights the adaptability of the core this compound structure for creating reagents for various bioorthogonal strategies, although Fmoc-Dap(N3)-OH itself is specifically tailored for azide-alkyne cycloadditions.
Introduction of Chelating Moieties via this compound Scaffolds
The side-chain amino group of diaminopropionic acid provides a convenient and chemically distinct handle for attaching complex molecules to peptides. This is particularly useful for introducing metal-chelating agents, which are essential for applications in nuclear medicine, such as diagnostic imaging (PET, SPECT) and targeted radiotherapy. By using a protected form like Fmoc-Dap(Boc)-OH during synthesis, the side chain can be selectively deprotected and functionalized to incorporate these chelators.
Diaminedithiol (N₂S₂) chelators are well-established for their ability to form stable complexes with radiometals like technetium-99m (⁹⁹ᵐTc), the most commonly used radionuclide in diagnostic imaging. cymitquimica.com A robust strategy for incorporating an N₂S₂ chelator into a peptide utilizes a di-protected diaminopropionic acid building block, Fmoc-Dap(Fmoc)-OH. nih.gov
In this approach, a peptide is assembled using standard Fmoc solid-phase peptide synthesis. cymitquimica.com At the desired position (often the N-terminus), the Fmoc-Dap(Fmoc)-OH is coupled. Following this, both Fmoc groups on the Dap residue are removed, exposing two free amino groups. These amines are then acylated with S-protected thiol-containing molecules, such as S-benzoylthiolglycolic acid, to complete the assembly of the protected N₂S₂ chelator. cymitquimica.comnih.gov After cleavage from the resin and purification, the peptide-chelator conjugate can be efficiently labeled with ⁹⁹ᵐTc. cymitquimica.com This method provides a straightforward and efficient way to create peptide-based radiopharmaceuticals. nih.gov
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely used macrocyclic chelator. It forms exceptionally stable complexes with a variety of trivalent metal ions, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for targeted radiotherapy.
The this compound scaffold serves as an excellent platform for incorporating DOTA into peptides. During peptide synthesis, an orthogonally protected version, such as Fmoc-Dap(Boc)-OH, is incorporated into the peptide sequence. After the full peptide is assembled, the Boc group on the Dap side chain is selectively removed, revealing the primary amine. A DOTA derivative with an activated carboxyl group (e.g., DOTA-NHS-ester) is then coupled to this side-chain amine. This site-specific conjugation ensures that the DOTA moiety is attached at a precise location, minimizing interference with the peptide's biological activity.
Fluorescent Labeling and Probe Design using this compound Derivatives
The unique structure of this compound, featuring a primary amino group on its side chain, serves as a versatile scaffold for the attachment of various functional moieties. This capability is extensively exploited in the design of fluorescent labels and probes, enabling the study of complex biological systems. By conjugating fluorophores to the side chain, researchers can create tailored molecules for specific applications in bioimaging and molecular sensing.
Incorporation of Environmentally Sensitive Fluorophores
A significant advancement in probe design involves the use of environmentally sensitive fluorophores, also known as solvatochromic dyes. These molecules exhibit changes in their spectroscopic properties, such as emission wavelength and quantum yield, in response to the polarity and viscosity of their immediate surroundings researchgate.netgoogle.com. This characteristic makes them powerful reporters for events like protein binding or conformational changes.
One notable example is the incorporation of a 4-(N,N-dimethylamino)phthalimide (4-DMAP) moiety onto the side chain of this compound. The resulting amino acid derivative, suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS), acts as a highly sensitive fluorescent sensor researchgate.net. The 4-DMAP fluorophore is particularly useful due to its convenient excitation and emission wavelengths for biological applications and its dramatic response to environmental changes. For instance, it shows a 70-fold increase in quantum yield and a 100 nm shift in fluorescence emission when the solvent is changed from water to the less polar 1,4-dioxane researchgate.net. Peptides synthesized with this fluorescent amino acid have demonstrated significant potential for sensing protein-protein interactions researchgate.net.
Table 1: Properties of an Environmentally Sensitive Probe Derived from this compound
| Feature | Description | Reference |
|---|---|---|
| Fluorophore | 4-(N,N-dimethylamino)phthalimide (4-DMAP) | researchgate.net |
| Key Property | Environmentally sensitive fluorescence (solvatochromism) | researchgate.netgoogle.com |
| Response to Decreased Polarity | ~70x increase in quantum yield (water vs. 1,4-dioxane) | researchgate.net |
| Spectral Shift | ~100 nm emission shift (water vs. 1,4-dioxane) | researchgate.net |
| Application | Probing protein/protein and peptide/protein interactions | researchgate.netgoogle.com |
| Synthesis Compatibility | Standard Fmoc-based solid-phase peptide synthesis (SPPS) | researchgate.net |
Development of Fluorescent Probes for Biological Systems
The derivatization of this compound with fluorophores is a cornerstone in creating probes for real-time monitoring of biological processes within cellular environments nih.gov. These probes are designed to report on specific molecular events or changes in the local microenvironment, making them invaluable tools in chemical biology nih.govmdpi.com.
By incorporating the fluorescently labeled Dap residue into a peptide sequence, the probe can be targeted to specific locations or interactions. For example, a peptide containing the 4-DMAP derivative of Dap was successfully synthesized and purified using standard Fmoc-SPPS protocols researchgate.net. The phthalimide side chain proved to be stable against the basic and acidic conditions used during the synthesis, ensuring the integrity of the probe researchgate.net. The resulting fluorescent peptides can be used to study interactions with model membranes, micelles, and cells, providing insights into binding events and conformational changes that alter the local environment of the attached fluorophore mdpi.com. The development of such probes provides powerful tools for imaging various physiological and pathological processes at the subcellular level nih.gov.
Selective Alkylation and Methylation of this compound Side Chains
Modification of the side-chain amino group of this compound through alkylation or methylation offers a pathway to synthesize non-proteinogenic amino acids with unique properties. These derivatives are crucial for creating peptides with altered conformations, enhanced stability, or novel biological activities.
A mild and efficient method for the selective mono-N-alkylation of the side chain of Fmoc-amino acids, including this compound, has been developed researchgate.netnih.gov. This strategy employs activated 4 Å molecular sieves, which act as a base to promote the reaction between an ortho-nosyl (o-Ns) protected this compound and various alkyl halides researchgate.net. This approach is chemoselective and compatible with most peptide functionalities, allowing for site-specific modification of peptide sequences researchgate.netnih.gov. The same research group also developed a methodology for the mono- or bis-methylation of the side chains of Fmoc-Dap, -Dab, and -Orn amino acids researchgate.net. Another strategy for N-methylation involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and susceptible to methylation with agents like dimethyl sulfate or methyl iodide nih.gov.
Table 2: Method for Selective Side-Chain N-Alkylation
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | ortho-Ns-protected this compound | researchgate.netnih.gov |
| Promoter/Base | Activated 4 Å molecular sieves | researchgate.netnih.gov |
| Alkylating Agent | Alkyl halide (e.g., R-Br, R-I) | researchgate.netnih.gov |
| Conditions | Mild, chemoselective | researchgate.netnih.gov |
| Key Advantage | Allows for site-specific introduction of alkyl groups into peptide sequences | researchgate.net |
Derivatization for Advanced Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a primary technique for the analysis and purification of amino acids and peptides. However, many of these molecules lack a strong chromophore, leading to poor detection by UV-Vis absorbance. Chemical derivatization is a widely used strategy to overcome this limitation by introducing a UV-active or fluorescent tag nih.govnih.gov.
The Fmoc group inherent to this compound is itself a powerful derivatizing agent for chromatographic analysis. The fluorenyl moiety is an excellent chromophore and fluorophore, significantly enhancing the detection sensitivity of the amino acid in HPLC with UV or fluorescence detectors ikm.org.mycreative-proteomics.com. The derivatization reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is rapid, and the resulting Fmoc-amino acid is stable, allowing for reproducible and automated analysis ikm.org.mycreative-proteomics.com.
While the Fmoc group provides a primary means of detection, further derivatization can be employed to alter the molecule's chromatographic behavior, for instance, by changing its polarity or size to improve separation from other components in a complex mixture nih.govresearchgate.net. The goal of such derivatization is to enhance analytical performance, including separation, sensitivity, and selectivity in advanced chromatographic methods nih.gov.
Applications in Bioconjugation and Bioorthogonal Labeling
Site-Selective Bioconjugation Strategies Utilizing Fmoc-Dap-OH Derivatives
The core advantage of using this compound derivatives in bioconjugation lies in the principle of orthogonal protection. The α-amino group is protected by the base-labile Fmoc group, suitable for standard solid-phase peptide synthesis (SPPS), while the β-amino group is protected by a group that is stable to Fmoc removal conditions but can be cleaved by a different, specific chemical trigger. This strategy introduces a unique, chemically addressable handle at a precise location within a peptide sequence.
Derivatives such as Fmoc-Dap(Boc)-OH (acid-labile Boc group) and Fmoc-Dap(Alloc)-OH (palladium-cleavable Alloc group) are instrumental in this approach. iris-biotech.de Once the peptide backbone is synthesized via Fmoc-SPPS, the orthogonal protecting group on the Dap side chain can be selectively removed, exposing a primary amine for conjugation with molecules like fluorophores, affinity tags, or cytotoxic drugs, without affecting other residues in the peptide. chemimpex.commdpi.com
| Derivative | Side-Chain Protecting Group | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Fmoc-Dap(Boc)-OH | tert-butyloxycarbonyl (Boc) | Acid (e.g., TFA) | Base-labile Fmoc group |
| Fmoc-Dap(Alloc)-OH | allyloxycarbonyl (Alloc) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base-labile Fmoc and acid-labile Boc/tBu groups. iris-biotech.de |
Site-selective modification is crucial for producing homogeneous bioconjugates, such as fluorescently labeled proteins or antibody-oligonucleotide conjugates, where heterogeneity can compromise function and complicate analysis. nih.gov While many strategies involve engineering proteins with unnatural amino acids or cysteine residues, this compound derivatives offer a route for introducing a conjugation site within synthetically produced peptides or protein domains.
For instance, a synthetic peptide containing an Fmoc-Dap(Alloc)-OH residue can be assembled, and after completion of the chain, the Alloc group can be selectively removed. This unmasked side-chain amine serves as a specific point of attachment for another molecule, a process that is bioorthogonal to the other functional groups present in the peptide. This methodology is foundational for creating complex biomolecules, such as nucleopeptides where a DNA nucleobase is attached to the diaminopropionic acid moiety, which can then interact with DNA and RNA. nih.govresearchgate.net
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine a monoclonal antibody with a potent cytotoxic payload via a chemical linker. nih.gov The design of the linker is critical, as it must be stable in circulation but allow for the release of the drug at the target site. nih.govmedchemexpress.com Amino acid-based linkers are frequently employed, and Fmoc-amino acid derivatives are key building blocks in their synthesis.
This compound derivatives are particularly useful in this context. The orthogonally protected side chain of Dap can serve as the attachment point for the cytotoxic drug. For example, a peptide-based linker (e.g., one containing a cathepsin-cleavable Val-Cit sequence) can be synthesized using Fmoc-SPPS, incorporating a Fmoc-Dap(X)-OH residue. After the peptide linker is assembled, the side-chain protecting group 'X' is removed, and the cytotoxic drug is conjugated to the newly freed amine. This approach allows for precise control over the linker structure and the point of drug attachment, which is essential for the safety and efficacy of the ADC. wuxiapptec.com
Lipid Modification and Membrane-Associated Peptide Synthesis
Peptide lipidation, the covalent attachment of a lipid moiety, is a key strategy for enhancing the therapeutic properties of peptides. nih.gov It can improve peptide stability, bioavailability, and ability to associate with or cross cell membranes. nih.gov The synthesis of these lipopeptides often utilizes Fmoc-SPPS.
This compound provides a strategic tool for peptide lipidation. By incorporating this compound with an orthogonal side-chain protecting group into a peptide sequence, a specific site for lipid conjugation can be designated. After the peptide is synthesized, the side-chain protection is removed, revealing a primary amine that can be acylated with a fatty acid. This creates a stable amide bond linking the lipid tail to the peptide. This method ensures homogeneity, with the lipid attached at a single, defined position. This is crucial for studying the interactions between the peptide and lipid membranes, as seen in research on cell-penetrating peptides and their drug conjugates. dundee.ac.uk
| Step | Description | Key Reagent/Condition |
|---|---|---|
| 1. Peptide Synthesis | Assemble peptide on solid support, incorporating Fmoc-Dap(Alloc)-OH at the desired lipidation site. | Standard Fmoc-SPPS |
| 2. Selective Deprotection | Remove the Alloc group from the Dap side chain while the peptide remains on the resin with other protecting groups intact. | Pd(PPh₃)₄ / Phenylsilane |
| 3. Lipidation | Couple a fatty acid (e.g., palmitic acid) to the exposed β-amino group of the Dap residue. | Activated fatty acid (e.g., NHS ester) |
| 4. Cleavage & Final Deprotection | Cleave the lipopeptide from the resin and remove any remaining side-chain protecting groups. | TFA cocktail |
Glycan Derivatization for Functional Glycomics Research
Functional glycomics aims to understand the roles of carbohydrates in biological processes, often through the use of tools like glycan microarrays. nih.gov The construction of these arrays requires glycans to be derivatized with a linker containing a reactive group for immobilization onto a surface. nih.gov
The Fmoc group itself has been utilized as a cleavable, hydrophobic, and fluorescent tag to aid in the purification and analysis of glycopeptides and glycoamino acids generated from natural sources. nih.govnih.gov In this "tag-and-release" strategy, glycopeptides from a protein digest are tagged with an Fmoc group at their N-terminus or on an amino acid side chain. nih.gov The hydrophobicity of the Fmoc tag facilitates purification by HPLC. Subsequently, the Fmoc group is removed with piperidine (B6355638), exposing a primary amine that is then used to covalently link the glycopeptide to an NHS-activated microarray surface. nih.govnih.gov
This compound can be employed in the chemical synthesis of glycopeptide mimics for such studies. A glycan moiety can be attached to the side-chain amine of a Dap residue within a synthetically prepared peptide. This approach allows for the creation of well-defined glycopeptides where the structure, position, and linkage of the glycan are precisely controlled. The synthesis of complex O-glycosylated peptides, for instance, often relies on the incorporation of pre-formed Fmoc-protected glycosylated amino acid building blocks during SPPS. nih.gov this compound provides a versatile scaffold for such constructions, expanding the toolkit available for creating the molecular probes needed for functional glycomics research.
Fmoc Dap Oh in Advanced Materials and Supramolecular Chemistry
Self-Assembly Properties of Fmoc-Dap-OH Containing Peptides
The incorporation of Fmoc-protected amino acids, including derivatives of this compound, into peptide sequences is a well-established strategy for generating self-assembling systems. The Fmoc group itself plays a crucial role in driving self-assembly through hydrophobic interactions, particularly π–π stacking of its fluorenyl moiety, and by participating in hydrogen bonding networks. These non-covalent interactions are fundamental to the formation of ordered supramolecular structures such as hydrogels and nanofibers.
Peptide derivatives incorporating diaminopropane (B31400) (DAP) units, such as Fmoc-Phe-DAP, have demonstrated significant self-assembly capabilities. These molecules can spontaneously assemble in aqueous solutions, often triggered by changes in ionic strength or pH. For instance, the addition of physiologically relevant sodium chloride concentrations can induce the self-assembly of Fmoc-Phe-DAP derivatives into hydrogels. Similarly, the presence of anionic amino acids like monosodium aspartate or monosodium glutamate (B1630785) can also promote hydrogelation, with the specific counterion influencing the morphology and stability of the resulting assemblies. These self-assembled peptide hydrogels are being explored for various advanced applications, including drug delivery systems and tissue engineering scaffolds, due to their biocompatibility, injectability, and tunable mechanical properties like shear-thinning behavior.
Table 1: Self-Assembly of this compound Containing Peptide Derivatives
| Peptide Derivative | Assembly Promoter | Resulting Structure | Key Properties/Applications | Citation |
| Fmoc-Phe-DAP | Sodium Chloride (NaCl) | Hydrogel | Injectable, shear-thinning behavior, robust mechanical stability, encapsulation of drugs (e.g., diclofenac), sustained drug release | rsc.org, acs.org, mdpi.com |
| Fmoc-Phe-DAP | Monosodium Aspartate | Hydrogel | Morphologically distinct from NaCl-induced gels, stability less than one hour | rsc.org |
| Fmoc-Phe-DAP | Monosodium Glutamate | Hydrogel | Morphologically distinct from NaCl-induced gels, stable for over one hour, viscoelastic properties sensitive to glutamate ratio | rsc.org |
Formation of Ion-Selective Channels with this compound Derived Structures
The precise control over peptide sequence and structure afforded by Fmoc-based solid-phase peptide synthesis (SPPS) allows for the design of peptides capable of forming ion-selective channels. Derivatives of this compound have been utilized in the construction of such channels. For example, Fmoc-Dap(Boc)-OH has been employed in the synthesis of cyclic tetrapeptides that subsequently assemble into structures exhibiting ion-selective channel activity. While specific details on the ion selectivity of channels directly derived from this compound are limited in the provided snippets, research into cyclic peptides incorporating diaminopropionic acid (Dap) residues, such as cyclo(D-Ala-Dap)(2), indicates their potential for forming ion channels. The stabilization of these channels often relies on non-covalent interactions, including aromatic interactions like π–π and cation–π interactions, which can be modulated by the amino acid sequence and side-chain modifications. These peptide-based ion channels are of interest for fundamental studies of membrane transport and for potential applications in biosensing and artificial membrane technologies.
Table 2: Ion-Selective Channels Derived from Dap-Containing Peptides
| Peptide Structure (incorporating Dap) | Type of Channel | Key Features/Stabilization Mechanism | Potential Applications | Citation |
| Cyclic tetrapeptides (using Fmoc-Dap(Boc)-OH) | Ion-selective channels | Self-assembly into channel structures | Not specified in snippet; general context of ion channel research | peptide.com |
| cyclo(D-Ala-Dap)(2) | Ion channels | Stabilization via aromatic interactions (e.g., Trp-Dap) | Not specified in snippet; general context of ion channel research | researchgate.net |
Role as a Crosslinker in Functional Materials (e.g., Graphene Sponges)
The diamine functionality present in 2,3-diaminopropionic acid (Dap), which is masked by the Fmoc group in this compound, makes it a valuable precursor for crosslinking agents in the synthesis of functional materials. While direct use of this compound as a crosslinker might involve a deprotection step to reveal the free amino groups, Dap itself has been identified as a crosslinker in the development of advanced materials. Specifically, l-Dap has been reported to act as a crosslinker in the fabrication of graphene sponges. These graphene sponges are designed for applications such as hemostasis control, leveraging their porous structure and high surface area for efficient blood absorption and clotting. The synthesis of such materials would typically involve protected diamine precursors like this compound, which are then incorporated into the material matrix, followed by deprotection to enable crosslinking.
Table 3: Crosslinking Applications of Dap/Fmoc-Dap-OH Derivatives
| Material | Role of Dap/Fmoc-Dap-OH | Resulting Properties/Function | Citation |
| Graphene sponges | Crosslinker (via the diamine functionality of Dap) | Hemostasis control | mdpi.com, researchgate.net |
Compound List
this compound
L-2,3-diaminopropionic acid (Dap)
Fmoc-Phe-DAP
Fmoc-Dap(Boc)-OH
Fmoc-Phe-OH
Fmoc-Phe-DAP
Fmoc-Dap(NBD)-OH
Fmoc-Dap(Fmoc)-OH
Fmoc-Dap(Alloc)-OH
Fmoc-Dap(Z)-OH
Fmoc-Ala-OH
Fmoc-Trp-OH
Graphene
Diclofenac
Monosodium Aspartate
Monosodium Glutamate
Sodium Chloride
Translational Research and Medicinal Chemistry Applications of Fmoc Dap Oh Derived Compounds
Peptide-Based Drug Design and Development.biosynth.com
The incorporation of Fmoc-Dap-OH into peptide sequences is a key strategy in modern drug design. chemimpex.com This versatile building block enables the synthesis of complex peptides and peptidomimetics with tailored properties. biosynth.com The diaminopropionic acid (Dap) residue, with its shorter side chain compared to lysine (B10760008), facilitates controlled branching and functionalization in peptide architectures. This allows for the development of novel peptide-based drugs with specific therapeutic actions. chemimpex.com
Tumor-Targeting Peptides and Enhanced Cytotoxicity.
Peptides modified with this compound have demonstrated significant potential in targeting cancer cells. By incorporating Dap residues, researchers can create peptides that exhibit enhanced binding affinity to specific receptors overexpressed on tumor cells, such as certain integrins. This targeted approach can lead to increased cytotoxicity against cancer cell lines. For instance, studies have shown that peptide-drug conjugates synthesized using this compound derivatives can exhibit enhanced cytotoxicity against drug-resistant cancer cells, suggesting a promising avenue for overcoming resistance in oncology.
One strategy involves using the Dap residue as a point for attaching cytotoxic agents or for creating constrained peptide structures that mimic the binding loops of natural ligands for cancer-related receptors. Research has demonstrated that peptides containing Dap residues can effectively inhibit integrin α2β1, highlighting their potential in cancer treatment by targeting cell adhesion pathways.
| Peptide Modification | Target | Outcome |
| Dap-containing peptide | Tumor-related integrins | Enhanced binding affinity and increased cytotoxicity |
| Peptide-Methotrexate conjugate | Drug-resistant cancer cells | Enhanced cytotoxicity |
| Dap-containing peptide | Integrin α2β1 | Inhibition of integrin, potential for cancer therapy |
Antimicrobial Agents Derived from this compound.benchchem.com
For example, analogs of the antimicrobial peptide brevicidine, synthesized with Dap residues, have demonstrated significant antibacterial activity with low hemolytic activity, suggesting a specific mode of action against bacterial membranes. Similarly, the replacement of lysine with Dap in other antimicrobial peptides has been explored to modulate their activity spectra and potency. mdpi.com
Structure-Activity Relationship (SAR) Studies Utilizing this compound as a Lysine Analog.peptide.com
This compound is frequently employed as a protected analog of lysine in structure-activity relationship (SAR) studies. peptide.com By substituting lysine with the shorter-chain diaminopropionic acid, researchers can probe the importance of the side-chain length and the precise positioning of the amino group for a peptide's biological activity. This approach has been instrumental in understanding the binding interactions of peptides with their targets.
For instance, in the development of inhibitors for enzymes like the Zika virus protease, the length of the linker used for cyclization is critical. A remarkable 20-fold increase in inhibitory activity was observed in a compound with a Dap-based linker compared to a similar analog with a diaminobutyric acid (Dab)-based linker, which differs by only one methylene (B1212753) group. nih.gov This highlights the profound impact that subtle structural modifications, facilitated by the use of this compound, can have on biological function. nih.gov
Exploration in Neuroscience for Neuropeptide Research.biosynth.com
The application of this compound extends to the field of neuroscience, particularly in the study of neuropeptides. These signaling molecules are involved in a vast array of physiological processes, and understanding their structure-function relationships is crucial. The ability to introduce specific modifications via the Dap side chain allows for the synthesis of neuropeptide analogs with altered stability, receptor binding affinity, and signaling properties. This facilitates the investigation of neuropeptide function and the development of potential therapeutics for neurological disorders.
Modulators of Advanced Glycosylation and Lipid Peroxidation End-Products.
Advanced glycation end-products (AGEs) are formed through non-enzymatic reactions between sugars and proteins or lipids and are implicated in various chronic diseases. nih.gov Research into the synthesis of AGEs and their incorporation into peptides is crucial for understanding their pathological roles. The synthesis of monolysyl AGEs and their incorporation into collagen model peptides has been a significant area of study. iris-biotech.de While direct studies on this compound as a modulator are not extensively detailed, the chemical tools and strategies used in peptide synthesis, including the use of protected amino acids like this compound, are fundamental to creating the peptide models necessary for this research.
Catalysis in Asymmetric Organic Synthesis via Dap-Based Peptide Dendrimers.mdpi.com
Peptide dendrimers based on L-Dap have been shown to catalyze asymmetric processes in organic synthesis. mdpi.com These highly branched, tree-like molecules can create chiral environments that facilitate stereoselective reactions. The iterative synthesis of these dendrimers often involves building blocks like this compound.
For example, catalytic esterase peptide dendrimers with a core active site have been developed and screened for their ability to hydrolyze specific substrates. acs.org In some of these dendrimers, a single catalytic histidine residue at the core is responsible for the ester hydrolysis, with other residues in the dendritic branches assisting in substrate binding. acs.org The structure and composition of these branches, which can be constructed using Dap-containing building blocks, can significantly enhance the catalytic efficiency. acs.org
Role in Natural and Biosynthetic Compounds
The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), the core component of this compound, serves as a vital structural motif in a variety of naturally occurring compounds. While the Fmoc-protected form is not found in nature, it is an indispensable laboratory reagent for the chemical synthesis of these natural products and their analogues. The presence of the Dap unit is often crucial for the biological activity of the parent molecule. Researchers utilize this compound and its orthogonally protected derivatives in synthetic strategies, such as solid-phase peptide synthesis (SPPS), to precisely incorporate the Dap residue into complex molecular architectures, enabling detailed study of these potent biomolecules.
The Dap scaffold is a recurring component in several classes of bioactive secondary metabolites, particularly in peptide antibiotics and siderophores. Its incorporation into these molecules highlights its importance as a biosynthetic building block.
| Natural Product | Class | Notes |
| Capreomycin | Peptide Antibiotic | Tuberactinomycin family of antibiotics, used against Mycobacterium tuberculosis. iucr.orgnih.gov |
| Viomycin (B1663724) | Peptide Antibiotic | Tuberactinomycin family of antibiotics with potent antimicrobial activity. iucr.orgnih.govrsc.org |
| Zwittermicin A | Aminopolyol Antibiotic | Exhibits broad-spectrum activity against bacteria and fungi. nih.govwikipedia.orgnp-mrd.org |
| Tuberactinomycin | Peptide Antibiotic | A family of antibiotics that includes viomycin. wikipedia.orgnp-mrd.org |
| Staphyloferrin | Siderophore | A non-ribosomally synthesized siderophore used by staphylococci for iron acquisition. iucr.orgnih.govmedchemexpress.com |
| Dapdiamide | Natural Product | Contains a diaminopropionic acid residue. iucr.orgnih.gov |
| Edeine | Nonribosomal Peptide | Contains a β-tripeptide moiety which includes 2,3-diaminopropionic acid. rsc.org |
| Bleomycin | Glycopeptide Antibiotic | Contains a 2,3-diaminopropionate moiety formed via a Michael addition mechanism. rsc.org |
| Malacidin A | Lipopeptide Antibiotic | A calcium-dependent antibiotic containing a Dap residue in its cyclic peptide core. frontiersin.org |
Biosynthesis of L-2,3-Diaminopropionic Acid
Nature employs several distinct enzymatic pathways to produce L-2,3-diaminopropionic acid for incorporation into secondary metabolites. The biosynthesis of L-Dap is a key step in the production of many of the aforementioned antibiotics.
One well-studied pathway is found in the biosynthesis of capreomycin. Here, two key enzymes, CmnB and CmnK, are responsible for the formation of L-Dap. iucr.orgnih.gov The enzyme CmnB catalyzes a condensation reaction between O-phospho-L-serine and L-glutamic acid. The resulting intermediate is then subjected to oxidative hydrolysis by the enzyme CmnK to yield L-Dap and α-ketoglutarate. iucr.orgnih.govrsc.org
Alternative biosynthetic routes have also been identified. Research has shown that L-Dap can be formed via the pyridoxal (B1214274) phosphate (B84403) (PLP)-mediated amination of serine. wikipedia.orgnp-mrd.org Furthermore, in the biosynthetic pathways of antibiotics like viomycin and bleomycin, the Dap moiety is constructed through a Michael addition of an amino group to an α,β-unsaturated carboxylate intermediate. rsc.org
Application of this compound in the Total Synthesis of Natural Products
The chemical synthesis of natural products containing a Dap residue provides access to larger quantities of these often scarce compounds and allows for the creation of novel analogues to probe structure-activity relationships. This compound and its derivatives with additional, orthogonal protection on the β-amino group are critical building blocks for these synthetic endeavors. The use of dual protecting groups, such as Fmoc on the α-amino group and an allyloxycarbonyl (Alloc) group on the β-amino group, permits the selective deprotection and modification of each amine at different stages of a synthesis. iris-biotech.de
A notable example of this strategy is the total synthesis of a simplified analogue of malacidin A, a calcium-dependent lipopeptide antibiotic. frontiersin.org Researchers successfully assembled the protected linear peptide precursor using Fmoc-solid-phase peptide synthesis (SPPS). In this process, commercially available Fmoc-Dap(Alloc)-OH was utilized to incorporate the diaminopropionic acid residue into the peptide chain. frontiersin.org The Fmoc group was removed at each step of chain elongation using a base (piperidine), while the Alloc group remained intact, protecting the β-amino group. This Alloc group is reserved for later-stage reactions, such as the crucial tail-to-side-chain cyclization that forms the molecule's macrocyclic core. frontiersin.orgiris-biotech.de This synthetic approach demonstrates the essential role of orthogonally protected Dap building blocks in constructing complex natural products.
Analytical Characterization and Quality Control of Fmoc Dap Oh and Its Derivatives
Spectroscopic and Chromatographic Methods for Purity Assessment
Spectroscopic and chromatographic techniques are indispensable tools for assessing the purity and confirming the identity of Fmoc-Dap-OH. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information, allowing for the identification of characteristic proton and carbon environments within the molecule, thereby confirming the presence of the Fmoc group, the diaminopropionic acid backbone, and the carboxylic acid moiety . Deviations in chemical shifts or the presence of unexpected signals can indicate impurities or structural anomalies. Infrared (IR) spectroscopy is also utilized to identify key functional groups, such as the carbonyl stretching frequencies of the Fmoc group and the carboxylic acid, and the N-H stretching vibrations of the amino groups google.com. Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for quantifying the Fmoc group due to its distinct absorbance in the UV region, typically around 254-265 nm, which is also exploited in High-Performance Liquid Chromatography (HPLC) detection researchgate.netrsc.orgusp.org.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment. Reversed-phase HPLC, commonly employing C18 stationary phases, with gradient elution using mobile phases such as acetonitrile (B52724) and water, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent, is standard usp.org. This method allows for the separation of this compound from unreacted starting materials, by-products, and degradation products. Typical purity levels for research-grade this compound are reported to be ≥97.0% or often ≥98.5% by HPLC iris-biotech.desigmaaldrich.com.
Table 1: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Specification/Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | e.g., 5-60% B over 30 minutes, followed by a wash phase |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or 260-265 nm, characteristic of Fmoc group) |
| Injection Volume | 10-20 µL |
| Typical Retention Time | ~15-20 minutes (dependent on specific method) |
| Purity (Area %) | ≥ 98.5% (typical for high-purity grades) |
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elucidating the structure of this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) MS are commonly employed rsc.orguic.edusemanticscholar.org. ESI-MS in positive ion mode typically detects the protonated molecule [M+H]⁺, and potentially adducts like [M+Na]⁺. For this compound (C₁₈H₁₈N₂O₄, MW ≈ 326.35 g/mol ), the expected [M+H]⁺ ion would be around m/z 327.13, and [M+Na]⁺ around m/z 349.11 iris-biotech.desigmaaldrich.com. Fragmentation analysis (MS/MS) can provide further structural confirmation by identifying characteristic fragment ions, such as the loss of CO₂ from the carboxylic acid group, or fragments related to the cleavage of the Fmoc or amino acid backbone rsc.org. For instance, a fragment corresponding to the loss of CO₂ from the carboxylic acid of this compound (326.35 - 44.01 = 282.34) would be expected.
Table 2: Expected Mass Spectrometry Data for this compound
| Compound/Ion Type | Expected m/z (Da) | Ionization Mode | Notes |
| This compound | 327.13 | ESI+ | [M+H]⁺ |
| This compound | 349.11 | ESI+ | [M+Na]⁺ |
| This compound | 325.12 | ESI- | [M-H]⁻ |
| Fragment (loss CO₂) | 283.11 | ESI+ | [M+H-CO₂]⁺ (approximate, depends on specific fragmentation pathway) |
Enantiomeric Purity Determination Methods
The enantiomeric purity of this compound is critical, as it is typically used in its L-configuration for peptide synthesis. The determination of enantiomeric excess (ee) is most reliably performed using chiral High-Performance Liquid Chromatography (chiral HPLC) rsc.orgphenomenex.com. This technique employs specialized chiral stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of Fmoc-protected amino acids phenomenex.com. Mobile phases typically consist of mixtures of non-polar solvents (e.g., hexane, heptane) and polar modifiers (e.g., isopropanol, ethanol), often with additives like diethylamine (B46881) or trifluoroacetic acid to improve peak shape and resolution. Detection is usually performed using UV-Vis spectroscopy at wavelengths where the Fmoc group absorbs strongly (e.g., 254 nm) phenomenex.com.
For this compound, chiral HPLC methods are designed to achieve baseline resolution between the L- and D-enantiomers, allowing for the quantification of enantiomeric excess, which is typically expected to be ≥99.0% ee for the L-isomer iris-biotech.dephenomenex.com. While other methods like chiral Gas Chromatography (GC) or Capillary Electrophoresis (CE) can also determine enantiomeric purity, chiral HPLC remains the most prevalent and robust technique in this context.
Table 3: Typical Chiral HPLC Parameters for this compound Enantiomeric Purity
| Method | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Typical Enantiomeric Excess (ee) |
| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Hexane : Isopropanol (e.g., 80:20) | UV (254 nm) | ≥ 99.0% (for L-isomer) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IC) | Ethanol : Hexane (e.g., 50:50) | UV (254 nm) | ≥ 99.0% (for L-isomer) |
Compound Name Table:
this compound
Fmoc-Dap(Boc)-OH
Fmoc-Dap(Alloc)-OH
Fmoc-Dab(Boc)-OH
Fmoc-Dap(Ac)-OH
Fmoc-Dap(Fmoc)-OH
Fmoc-Dap(Adpoc)-OH
Fmoc-Dab(Mtt)-OH
Fmoc-D-Dap-OH
Fmoc-Dap(4-DMAP)-OH
DL-Fmoc-Dap(Boc)-OH
DL-2,3-Diaminopropionic acid monohydrochloride
Future Perspectives in Fmoc Dap Oh Research
Emerging Protecting Group Chemistries and Orthogonal Strategies
The foundation of Fmoc-Dap-OH's utility lies in its orthogonal protection scheme, typically employing the base-labile Fmoc group for the α-amino group and the acid-labile Boc group for the β-amino group. This allows for the sequential deprotection and functionalization of each amine, a critical feature in the synthesis of branched or cyclic peptides.
Future research is expected to focus on the development and integration of novel protecting groups with even more distinct deprotection conditions. This will expand the repertoire of orthogonal strategies available to peptide chemists. For instance, the use of the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, in conjunction with Fmoc and other protecting groups like tert-butyl (tBu) and trityl (Trt), offers a higher degree of orthogonality. iris-biotech.de This enables the synthesis of highly complex peptides with multiple, site-specific modifications.
Furthermore, the development of protecting groups that can be removed under even milder and more specific conditions will be a key area of exploration. This includes light-cleavable or enzyme-labile protecting groups, which would offer unparalleled control over the deprotection process, minimizing side reactions and preserving the integrity of sensitive peptide structures. The exploration of alternative protecting groups for the diaminopropionic acid side chain, such as ivDde, which is cleaved by hydrazine, will continue to provide more versatile synthetic routes. sigmaaldrich.com
Table 1: Comparison of Common Orthogonal Protecting Group Strategies with this compound
| α-Amino Protecting Group | β-Amino Protecting Group | Deprotection Condition (α-Amino) | Deprotection Condition (β-Amino) | Orthogonality |
| Fmoc | Boc | Base (e.g., Piperidine) | Acid (e.g., TFA) | High |
| Fmoc | Alloc | Base (e.g., Piperidine) | Palladium Catalyst | Very High |
| Fmoc | ivDde | Base (e.g., Piperidine) | Hydrazine | High |
| Boc | Fmoc | Acid (e.g., TFA) | Base (e.g., Piperidine) | High |
Novel Applications in Targeted Drug Delivery Systems
The ability to selectively functionalize the side chain of diaminopropionic acid makes this compound an attractive component for the design of targeted drug delivery systems. chemimpex.com The β-amino group can serve as a versatile handle for the attachment of various moieties, including imaging agents, targeting ligands, and therapeutic payloads. chemimpex.comcore.ac.uk
Future research in this area will likely focus on the development of sophisticated peptide-drug conjugates where this compound plays a central role. For example, peptides incorporating this compound can be designed to target specific receptors overexpressed on cancer cells. The side chain of the Dap residue can then be used to conjugate a potent anticancer drug, leading to a highly targeted therapeutic that minimizes off-target toxicity.
Moreover, the incorporation of this compound into self-assembling peptides is an emerging area with significant potential for drug delivery. These peptides can form nanoparticles or hydrogels that can encapsulate drugs and release them in a controlled manner at the target site. The chemical versatility of the Dap side chain allows for the fine-tuning of the physicochemical properties of these materials, such as their stability, drug-loading capacity, and release kinetics.
Advancements in Automated Synthesis and High-Throughput Screening
The increasing demand for synthetic peptides in drug discovery and materials science has driven significant advancements in automated peptide synthesis. nih.govopenaccessjournals.comsemanticscholar.org Fmoc-based solid-phase peptide synthesis (SPPS) is particularly well-suited for automation due to the mild deprotection conditions and the ability to monitor the reaction progress by UV absorbance of the cleaved Fmoc group. nih.govsemanticscholar.org
Future developments in this area will focus on integrating the synthesis of complex peptides containing this compound into fully automated platforms. researchgate.net This includes the development of new protocols and instrumentation that can handle the selective deprotection and functionalization of the Dap side chain in a high-throughput manner. Microwave-assisted SPPS, for instance, has been shown to significantly accelerate coupling and deprotection steps, and its application to the synthesis of Dap-containing peptides is a promising avenue for future research. saspublishers.com
Furthermore, the combination of automated synthesis with high-throughput screening technologies will enable the rapid generation and evaluation of large libraries of peptides containing this compound. nih.gov This will be instrumental in the discovery of new peptide-based drugs, catalysts, and materials. For example, one-bead-two-compound (OBTC) library screening, where each bead contains a unique peptide and an encoding tag, can be adapted for the screening of bicyclic peptides and other complex structures made possible by this compound. nih.gov
Exploration of this compound in Peptidomimetic Design and Conformational Control
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. openaccessjournals.com The unique stereochemistry and side-chain functionality of diaminopropionic acid make it a valuable building block for the design of novel peptidomimetics.
Future research will explore the use of this compound to create peptides with constrained conformations. The introduction of Dap residues can induce specific turns or helical structures in a peptide chain, which can be crucial for its biological activity. researchgate.net For instance, studies on ferrocenyl-conjugated homopeptides of Dap have shown that they can adopt stable β-turn/310-helical conformations. researchgate.net By controlling the stereochemistry and the substitution pattern of the Dap residue, it is possible to fine-tune the three-dimensional structure of a peptide and optimize its interaction with a biological target.
Moreover, the ability to introduce non-natural side chains at the β-position of Dap opens up a vast chemical space for the design of peptidomimetics with novel functions. This includes the incorporation of fluorescent probes for imaging applications, metal-chelating groups for the development of artificial enzymes, and other functionalities that can impart unique properties to the resulting peptide.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing Fmoc-Dap-OH incorporation in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : To ensure efficient coupling, monitor reaction progress via TLC or HPLC, and maintain a 2-4x molar excess of this compound relative to resin-bound amines. Use coupling agents like HBTU/HOBt in DMF, and perform Fmoc deprotection with 20% piperidine. Adjust reaction time (30-60 minutes) based on steric hindrance from the diamino structure of Dap (2,3-diaminopropionic acid) . Purify intermediates via recrystallization or reverse-phase HPLC to mitigate truncated sequences.
Q. How does the stability of this compound influence experimental design in peptide synthesis?
- Methodological Answer : this compound is sensitive to moisture and temperature. Store at 4°C in a desiccator to prevent hydrolysis of the Fmoc group. During synthesis, avoid prolonged exposure to basic conditions (e.g., piperidine >30 minutes), which may lead to premature deprotection. Pre-activate the compound immediately before use to minimize degradation .
Q. What analytical techniques are essential for verifying this compound purity and identity?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
- NMR (¹H and ¹³C) to confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and Dap backbone (δ 1.5–3.5 ppm for CH₂ and NH₂).
- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight (theoretical [M+H]⁺: 353.4 g/mol) .
Advanced Research Questions
Q. How can this compound be utilized in dynamic combinatorial libraries (DCLs) for cyclic peptide discovery?
- Methodological Answer : The diamino group in Dap enables bifunctional reactivity for cyclization. Design DCLs by incorporating this compound into linear precursors via SPPS, followed by oxidative or thiol-disulfide exchange cyclization. Use LC-MS/MS to monitor library diversity and identify high-affinity binders. Optimize buffer conditions (pH 6–8) to balance Dap’s nucleophilicity and stability .
Q. What strategies address contradictory data in this compound reactivity during native chemical ligation (NCL)?
- Methodological Answer : Contradictions in ligation efficiency (e.g., thioester vs. selenoester activation) may arise from Dap’s dual amino groups. To resolve this:
- Systematic variation : Test different thiol additives (e.g., MPAA vs. TCEP) to optimize regioselectivity.
- Orthogonal protection : Temporarily protect one amino group with Alloc or Dde, enabling selective activation .
- Analytical validation : Use tandem MS and Edman degradation to confirm ligation sites .
Q. How can computational modeling guide the design of this compound-containing peptides for therapeutic targets (e.g., SH2 domain antagonists)?
- Methodological Answer : Inspired by Fmoc-Pmp(Buᵗ)₂-OH applications in Grb2-SH2 antagonists , model Dap-containing peptides using:
- Molecular docking (AutoDock Vina) to predict binding affinity to target domains.
- MD simulations (GROMACS) to assess conformational stability under physiological conditions.
- QM/MM calculations to optimize Dap’s electrostatic interactions with phosphorylated residues. Validate experimentally via SPR and competitive ELISA .
Q. What experimental frameworks ensure reproducibility in this compound-based research?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Document reaction conditions (solvent purity, temperature gradients) and batch-specific COA data.
- Use PICO framework to define:
- Population : Target peptide sequences.
- Intervention : this compound coupling efficiency.
- Comparison : Alternative diamino acids (e.g., Dpr, Dab).
- Outcome : Yield, purity, and bioactivity .
Data Management and Contradiction Analysis
Q. How should researchers manage datasets involving this compound to comply with FAIR principles?
- Methodological Answer :
- Metadata : Include CAS 181954-34-7, synthesis protocols, and analytical parameters (HPLC gradients, NMR solvents).
- Storage : Use repositories like Zenodo or PeptideAtlas, tagging data with DOI for traceability.
- Contradiction resolution : Apply triangulation by cross-referencing NMR, MS, and functional assays. Archive raw data (e.g., Bruker NMR files) for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
